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Compound of Interest

Compound Name: 2-Ethyl-4-iodophenol

Cat. No.: B8620334

2-Ethyl-4-iodophenol is an aromatic organic compound with the molecular formula C8H9IO.[1]
Its structure consists of a phenol ring substituted with an ethyl group at position 2 and an iodine
atom at position 4. This substitution pattern imparts specific chemical and physical properties
relevant to its application in various research fields. A summary of its key identifiers and
calculated properties is presented below.

Property Value

Molecular Formula C8H9IO

Molecular Weight 248.063 g/mol

IUPAC Name 2-ethyl-4-iodophenol
CAS Number 277324-67-1

SMILES CCC1=C(C=CC(=C1)I)O

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.
The calculation for 2-Ethyl-4-iodophenol is based on its molecular formula, C8H9IO, and the
standard atomic weights of carbon, hydrogen, iodine, and oxygen.

Atomic Weight Data

The following table summarizes the standard atomic weights of the elements present in 2-
Ethyl-4-iodophenol.
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Element Symbol Atomic Weight ( g/mol )
Carbon C 12.011

Hydrogen H 1.008

lodine I 126.904

Oxygen @) 15.999

Calculation Protocol

The molecular weight is calculated as follows:

Molecular Weight = (Number of C atoms x Atomic Weight of C) + (Number of H atoms x Atomic

Weight of H) + (Number of | atoms x Atomic Weight of 1) + (Number of O atoms x Atomic

Weight of O)

Substituting the values:

e (8x12.011 g/mol) + (9 x 1.008 g/mol ) + (1 x 126.904 g/mol ) + (1 x 15.999 g/mol )

e =96.088 g/mol + 9.072 g/mol + 126.904 g/mol + 15.999 g/mol

e =248.063 g/mol
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Constituent Elements Calculation

Atomic Weights (g/mol
Oxygen (O) ghts (8 ) 1*15.999 = 15.999
1 atom
15.999
lodine (1) m
1*126.904 = 126.904
4 Gt 126.904 >

Hydrogen (H) .y
12.011
Carbon (C) >
8 atoms

Molecular Weight
248.063 g/mol

Summation

8*12.011 = 96.088

Click to download full resolution via product page
Caption: Workflow for calculating the molecular weight of 2-Ethyl-4-iodophenol.

Experimental Protocols

The precise molecular weight of 2-Ethyl-4-iodophenol is critical for various experimental
procedures. Below are detailed methodologies for two common applications.

Preparation of a Standard Solution (e.g., 10 mM)

This protocol outlines the preparation of a 100 mL of a 10 millimolar (mM) stock solution of 2-
Ethyl-4-iodophenol.

Methodology:

e Calculate the required mass:
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o Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

o Mass = 0.010 mol/L x 0.100 L x 248.063 g/mol

o Mass = 0.248063 g (or 248.063 mQ)

e Weighing the compound: Accurately weigh 248.1 mg of 2-Ethyl-4-iodophenol using an
analytical balance.

o Dissolution: Transfer the weighed compound to a 100 mL volumetric flask.

e Solubilization: Add a suitable solvent (e.g., DMSO, ethanol) to dissolve the compound
completely.

e Final Volume Adjustment: Once dissolved, bring the solution to the 100 mL mark with the
solvent.

o Homogenization: Cap the flask and invert it several times to ensure a homogeneous
solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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